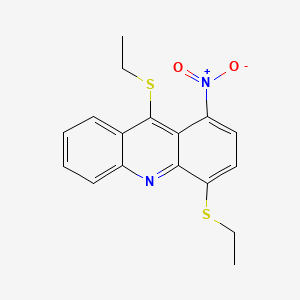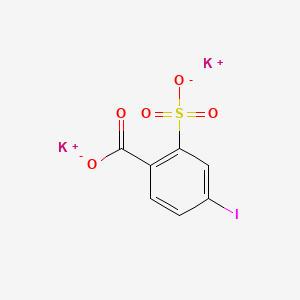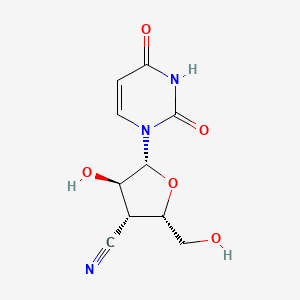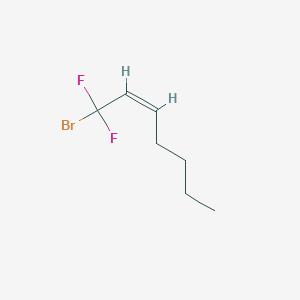
APL1b28 Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
APL1b28 Trifluoroacetate is a compound derived from the amyloid precursor-like protein 1 (APLP1). It is a 28-amino acid peptide that has been identified as a surrogate marker for amyloid-beta 42 production in the central nervous system. This compound is significant in the study of Alzheimer’s disease as it is generated by the same proteolytic mechanism as amyloid-beta 42 and can be detected in cerebrospinal fluid .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of APL1b28 Trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from the solid-phase resins . The peptide is then purified using reversed-phase high-performance liquid chromatography (HPLC) with trifluoroacetic acid as a counterion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and large-scale HPLC systems ensures the efficient production and purification of the peptide. The final product is often lyophilized to obtain a stable, dry powder form suitable for storage and further use .
化学反应分析
Types of Reactions
APL1b28 Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acid derivatives used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as peptide analogs with substituted amino acids .
科学研究应用
APL1b28 Trifluoroacetate has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, purification, and characterization techniques.
Biology: Serves as a biomarker for amyloid-beta 42 production, aiding in Alzheimer’s disease research.
Medicine: Potential diagnostic tool for Alzheimer’s disease by measuring its levels in cerebrospinal fluid.
Industry: Used in the development of peptide-based therapeutics and diagnostic assays
作用机制
APL1b28 Trifluoroacetate exerts its effects by mimicking the production of amyloid-beta 42. It is generated through the proteolytic cleavage of amyloid precursor-like protein 1 by beta-secretase and gamma-secretase enzymes. The peptide interacts with various molecular targets in the central nervous system, including receptors and enzymes involved in amyloid-beta metabolism .
相似化合物的比较
Similar Compounds
APL1b25: A 25-amino acid peptide derived from APLP1.
APL1b27: A 27-amino acid peptide derived from APLP1.
Amyloid-beta 42: A 42-amino acid peptide associated with Alzheimer’s disease.
Uniqueness
APL1b28 Trifluoroacetate is unique due to its specific length and sequence, which makes it a sensitive biomarker for amyloid-beta 42 production. Unlike other similar peptides, this compound is not deposited in Alzheimer’s disease brains, making it a valuable tool for non-invasive diagnostics .
属性
分子式 |
C111H186F3N31O41S |
|---|---|
分子量 |
2699.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C109H185N31O39S.C2HF3O2/c1-21-55(14)86(106(176)130-65(30-33-180-20)92(162)118-42-76(147)121-56(15)88(158)116-40-75(146)114-39-74(145)115-41-77(148)126-71(47-142)100(170)133-69(108(178)179)37-52(8)9)139-99(169)68(36-51(6)7)132-98(168)66(34-49(2)3)125-78(149)43-119-93(163)70(46-141)134-105(175)85(54(12)13)138-90(160)58(17)122-94(164)63(26-28-81(152)153)129-95(165)62(24-22-31-113-109(111)112)128-101(171)72(48-143)135-104(174)84(53(10)11)136-79(150)45-120-103(173)87(60(19)144)137-80(151)44-117-89(159)57(16)123-102(172)73-25-23-32-140(73)107(177)59(18)124-97(167)67(35-50(4)5)131-96(166)64(27-29-82(154)155)127-91(161)61(110)38-83(156)157;3-2(4,5)1(6)7/h49-73,84-87,141-144H,21-48,110H2,1-20H3,(H,114,146)(H,115,145)(H,116,158)(H,117,159)(H,118,162)(H,119,163)(H,120,173)(H,121,147)(H,122,164)(H,123,172)(H,124,167)(H,125,149)(H,126,148)(H,127,161)(H,128,171)(H,129,165)(H,130,176)(H,131,166)(H,132,168)(H,133,170)(H,134,175)(H,135,174)(H,136,150)(H,137,151)(H,138,160)(H,139,169)(H,152,153)(H,154,155)(H,156,157)(H,178,179)(H4,111,112,113);(H,6,7)/t55-,56-,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,84-,85-,86-,87-;/m0./s1 |
InChI 键 |
KFAOTWWOQJFEPD-WGHBJHCVSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




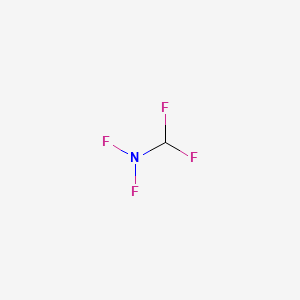
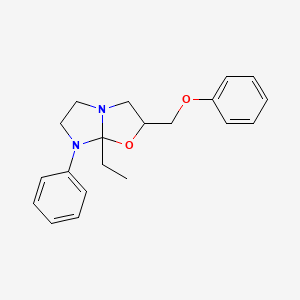



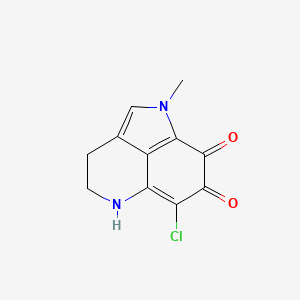
![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)
